![molecular formula C14H8F3N3O2 B13756289 6-nitro-2-[4-(trifluoromethyl)phenyl]-1H-benzimidazole](/img/structure/B13756289.png)
6-nitro-2-[4-(trifluoromethyl)phenyl]-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-nitro-2-[4-(trifluoromethyl)phenyl]-1H-benzimidazole is a compound that belongs to the benzimidazole class of heterocyclic aromatic organic compounds. This compound is characterized by the presence of a nitro group at the 6th position and a trifluoromethyl group at the 4th position of the phenyl ring attached to the benzimidazole core. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-nitro-2-[4-(trifluoromethyl)phenyl]-1H-benzimidazole typically involves the condensation of o-phenylenediamine with 4-(trifluoromethyl)benzaldehyde in the presence of a nitro group. The reaction is usually carried out under acidic conditions, often using hydrochloric acid or sulfuric acid as a catalyst. The reaction mixture is heated to facilitate the formation of the benzimidazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
6-nitro-2-[4-(trifluoromethyl)phenyl]-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Reduction of the nitro group: Leads to the formation of 6-amino-2-[4-(trifluoromethyl)phenyl]-1H-benzimidazole.
Substitution reactions: Can yield various substituted benzimidazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-nitro-2-[4-(trifluoromethyl)phenyl]-1H-benzimidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of 6-nitro-2-[4-(trifluoromethyl)phenyl]-1H-benzimidazole involves its interaction with specific molecular targets. The nitro group and the trifluoromethyl group play crucial roles in its biological activity. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-nitro-3-(trifluoromethyl)phenol: Another compound with a trifluoromethyl and nitro group, but with different biological activities.
2-nitro-4-(trifluoromethyl)aniline: Similar in structure but differs in the position of the nitro and trifluoromethyl groups.
Uniqueness
6-nitro-2-[4-(trifluoromethyl)phenyl]-1H-benzimidazole is unique due to its specific substitution pattern on the benzimidazole ring, which imparts distinct chemical and biological properties. The presence of both the nitro and trifluoromethyl groups enhances its reactivity and potential for diverse applications in research and industry.
Eigenschaften
Molekularformel |
C14H8F3N3O2 |
|---|---|
Molekulargewicht |
307.23 g/mol |
IUPAC-Name |
6-nitro-2-[4-(trifluoromethyl)phenyl]-1H-benzimidazole |
InChI |
InChI=1S/C14H8F3N3O2/c15-14(16,17)9-3-1-8(2-4-9)13-18-11-6-5-10(20(21)22)7-12(11)19-13/h1-7H,(H,18,19) |
InChI-Schlüssel |
DYCFAECYEHAARU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-])C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


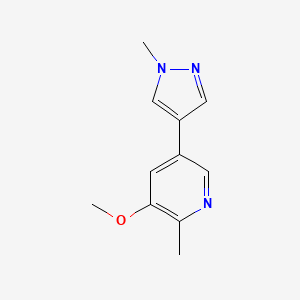
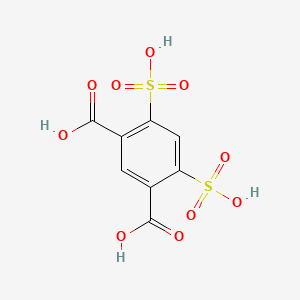
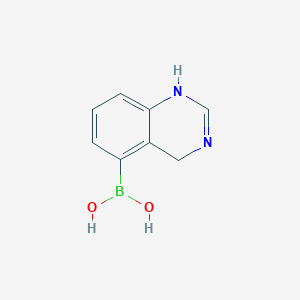
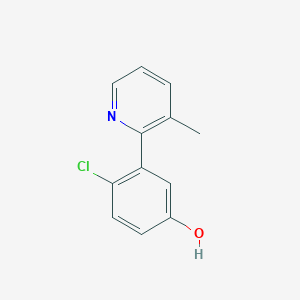
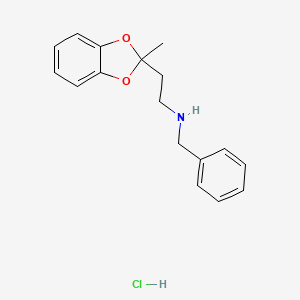
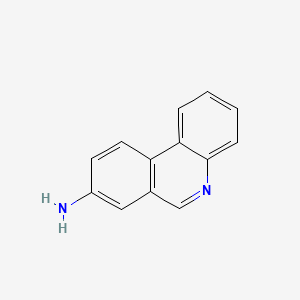

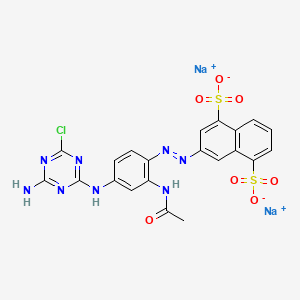
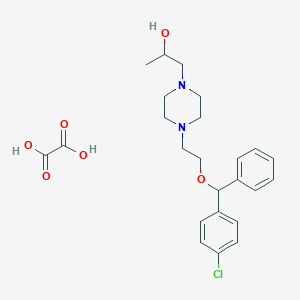
![2-[cyano-(4-fluorophenyl)methyl]pyridine-3-carbonitrile](/img/structure/B13756267.png)

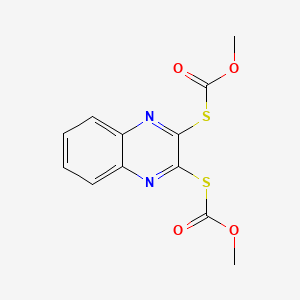
![Octadecanoic acid;2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal](/img/structure/B13756279.png)

